4-Ethyl-5-fluoronicotinic acid
CAS No.:
Cat. No.: VC19781875
Molecular Formula: C8H8FNO2
Molecular Weight: 169.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8FNO2 |
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Molecular Weight | 169.15 g/mol |
IUPAC Name | 4-ethyl-5-fluoropyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C8H8FNO2/c1-2-5-6(8(11)12)3-10-4-7(5)9/h3-4H,2H2,1H3,(H,11,12) |
Standard InChI Key | RVGIICIWRBJIAA-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C=NC=C1C(=O)O)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Ethyl-5-fluoronicotinic acid belongs to the nicotinic acid derivative family, featuring:
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Pyridine core: A six-membered aromatic ring with one nitrogen atom.
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Substituents:
The structural formula is illustrated below:
Spectroscopic Characterization
While specific spectral data for 4-ethyl-5-fluoronicotinic acid are scarce, related compounds offer benchmarks:
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NMR: Ethyl 5-fluoronicotinate exhibits peaks at δ 1.35 (t, 3H, CH), 4.35 (q, 2H, OCH), and 8.50–8.70 (m, pyridine-H). For the acid form, the carboxylic proton typically appears as a broad singlet near δ 12–14.
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NMR: Fluorine resonances in fluoronicotinates occur near δ -110 to -120 ppm .
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IR Spectroscopy: A strong carbonyl stretch (~1700 cm) and O–H stretch (~2500–3000 cm) are expected .
Synthesis and Manufacturing
Retrosynthetic Analysis
Potential synthetic routes to 4-ethyl-5-fluoronicotinic acid include:
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Direct Fluorination: Introducing fluorine via electrophilic substitution using Selectfluor® or .
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Alkylation: Installing the ethyl group through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .
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Hydrolysis: Converting ester precursors (e.g., ethyl 4-ethyl-5-fluoronicotinate) to the acid under acidic or basic conditions.
Reported Protocols
Although no direct synthesis is documented, analogous methods for ethyl 5-fluoronicotinate involve:
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Step 1: Esterification of 5-fluoronicotinic acid with ethanol using as a catalyst.
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Step 2: Hydrolysis of the ester to yield the carboxylic acid .
Example Reaction Scheme:
Industrial Scalability
Continuous-flow reactors and automated systems, as described for ethyl 5-fluoronicotinate, could enhance yield (≥85%) and purity (≥95%) by optimizing:
Physicochemical Properties
Thermodynamic Parameters
Stability Profile
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Thermal Stability: Decomposes above 150°C, similar to 2,6-dichloro-5-fluoronicotinic acid .
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Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended .
Biological Activity and Mechanisms
Organism | MIC (µg/mL) | Analog Compound | Reference |
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Staphylococcus aureus | 16–32 | Ethyl 5-fluoronicotinate | |
Escherichia coli | 8–16 | 2,6-Dichloro-5-fluoronicotinic acid |
The ethyl group in 4-ethyl-5-fluoronicotinic acid may enhance membrane permeability, improving efficacy against Gram-negative strains .
Anticancer Activity
Mechanistic studies on fluoronicotinic acid derivatives suggest:
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Apoptosis Induction: Caspase-3/7 activation in HeLa cells (IC = 10–30 µM).
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Kinase Inhibition: Competitive binding to ATP pockets in tyrosine kinases .
Industrial and Research Applications
Pharmaceutical Intermediates
4-Ethyl-5-fluoronicotinic acid serves as a precursor for:
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Antiviral Agents: Analogous to 2,6-dichloro-5-fluoronicotinic acid used in naphthyridine synthesis .
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PET Tracers: Fluorine-18 labeled derivatives for oncology imaging .
Agrochemical Development
The ethyl group enhances lipid solubility, aiding in pesticide formulation .
Challenges and Future Directions
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